ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate
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Overview
Description
Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a methionyl group linked to a 4-methylcyclohexyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-amino benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3-aminobenzoate.
Acylation of the Amino Group: The amino group of ethyl 3-aminobenzoate is then acylated with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine to form ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]amino}benzoate.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the methionyl and 4-methylcyclohexylcarbonyl groups.
Ethyl 3-aminobenzoate: Similar structure but without the acylation and methionylation modifications.
Ethyl 3-({N-[(cyclohexyl)carbonyl]methionyl}amino)benzoate: Similar structure but with a cyclohexyl group instead of a 4-methylcyclohexyl group.
Uniqueness
Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)benzoate is unique due to the presence of both the methionyl and 4-methylcyclohexylcarbonyl groups, which confer specific chemical and biological properties that are not observed in simpler analogs. These modifications may enhance its binding affinity to molecular targets and improve its stability and solubility.
Properties
Molecular Formula |
C22H32N2O4S |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[(4-methylcyclohexanecarbonyl)amino]-4-methylsulfanylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C22H32N2O4S/c1-4-28-22(27)17-6-5-7-18(14-17)23-21(26)19(12-13-29-3)24-20(25)16-10-8-15(2)9-11-16/h5-7,14-16,19H,4,8-13H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
PLZRTZNFIXUZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CCSC)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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